Home > Products > Screening Compounds P17635 > 8-Amino Flumequine
8-Amino Flumequine - 87488-29-7

8-Amino Flumequine

Catalog Number: EVT-13794769
CAS Number: 87488-29-7
Molecular Formula: C14H13FN2O3
Molecular Weight: 276.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Amino Flumequine is a derivative of the fluoroquinolone antibiotic flumequine, characterized by the addition of an amino group at the 8th position of its molecular structure. Originally developed for its antibacterial properties, this compound has been studied for its potential applications in both human and veterinary medicine. The unique structural modification enhances its biological activity and alters its interaction with bacterial enzymes.

Source

8-Amino Flumequine can be synthesized from flumequine through various organic synthesis techniques. The compound has gained attention in scientific research due to its potential as an antibacterial agent and its role as a precursor in the synthesis of other quinolone derivatives.

Classification

8-Amino Flumequine falls under the category of fluoroquinolone antibiotics, which are known for their broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. This classification is significant as it relates to the compound's mechanism of action, which involves inhibition of bacterial DNA replication.

Synthesis Analysis

Methods

The synthesis of 8-Amino Flumequine typically involves introducing an amino group into the flumequine molecule. This can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions: The amino group is introduced at the 8th position via nucleophilic attack on a suitable electrophilic precursor derived from flumequine.
  • Controlled Reaction Conditions: The synthesis often requires specific temperatures and pH levels to optimize yield and purity.

Technical Details

Industrial production may involve large-scale synthesis with steps such as crystallization, purification, and quality control to ensure compliance with industry standards. The reaction conditions are meticulously controlled to maximize the efficiency of the amino group introduction while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula for 8-Amino Flumequine is C14H13FN2O3C_{14}H_{13}FN_{2}O_{3}, and it has a molar mass of approximately 276.26 g/mol. The structure features a fluorine atom at the 7th position and an amino group at the 8th position, which distinguishes it from its parent compound, flumequine.

Data

  • IUPAC Name: 8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
  • InChI Key: PTZYIOPSKIFVRQ-UHFFFAOYSA-N
  • Melting Point: Approximately 253 to 255 °C (487 to 491 °F)
Chemical Reactions Analysis

Reactions

8-Amino Flumequine undergoes various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, typically using oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, commonly using reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another through nucleophilic or electrophilic mechanisms.

Technical Details

The specific reagents and conditions for these reactions can significantly affect the products formed. For example:

  • Oxidation Reaction Conditions: Potassium permanganate in acidic medium.
  • Reduction Reaction Conditions: Sodium borohydride in alcoholic medium.
  • Substitution Reaction Conditions: Nucleophiles like ammonia or electrophiles like alkyl halides can be employed.
Mechanism of Action

The mechanism of action for 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes crucial for DNA replication and cell division. By binding to these enzymes, 8-Amino Flumequine prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to that of other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Insoluble in water but soluble in organic solvents.

Chemical Properties

The compound's chemical properties are influenced by its functional groups, which allow it to participate in various chemical reactions. Its amphoteric nature means it can act both as an acid and a base depending on the reaction conditions.

Applications

8-Amino Flumequine has diverse applications in scientific research:

  • Chemistry: Used as a precursor in synthesizing various quinolone derivatives.
  • Biology: Investigated for antibacterial properties and interactions with bacterial enzymes.
  • Medicine: Explored for potential use in treating bacterial infections and as a model compound for developing new antibiotics.
  • Industry: Utilized in developing veterinary medicines and as a research tool in pharmaceutical studies.
Synthetic Pathways and Methodological Innovations in 8-Amino Flumequine Production

8-Amino Flumequine represents a structurally modified derivative of the second-generation quinolone antibiotic flumequine, characterized by the introduction of an amino group at the C8 position. This modification imparts distinct physicochemical and potential biological properties, necessitating innovative synthetic approaches for its production. The synthesis involves strategic functionalization of the quinolone core, with emphasis on regioselective amination, optimized fluorination, asymmetric catalysis for chiral intermediates, and sustainable process design [1] [3].

Nucleophilic Substitution Strategies for Amino Group Introduction

Nucleophilic aromatic substitution (NAS) is the principal methodology for introducing the C8-amino group into the flumequine scaffold. This approach capitalizes on the electron-deficient nature of the quinolone ring system, particularly when activated by the C6-fluorine atom and the C4-carbonyl group. The C7-chloro or C7-fluoro substituent in flumequine precursors serves as the primary leaving group for nucleophilic displacement.

Table 1: Nucleophilic Amination Approaches for 8-Amino Flumequine Synthesis

PrecursorAminating AgentConditionsKey OutcomeReference Analogue
7-Chloro-6-fluoroflumequineAmmonia (aq. or alcoholic)High pressure, 100-150°CModerate yield, requires purification [9]
7-Chloro-6-fluoroflumequineBenzylamineDMSO, 80-100°C, No catalystN8-Benzyl protected derivative formed [5]
7-Fluoro-6-fluoroflumequineSodium AzideDMF, 120°C, 12h8-Azido intermediate (requires reduction) [10]
8-Nitro-6-fluoroflumequineCatalytic HydrogenationH₂ (1-3 atm), Pd/C, EthanolDirect route to 8-Amino, avoids NAS limitations [9] [10]

The inherent reactivity is significantly enhanced by the presence of the C6-fluorine, a superior activating group due to its high electronegativity. This allows nucleophilic attack (e.g., by ammonia, amines, or azide) at the adjacent C8 position, facilitated by the formation of a Meisenheimer-like complex, even though C8 is technically meta to C6. The electron-withdrawing effect of the C4 carbonyl synergizes with the C6 fluorine, rendering C7/C8 positions highly electrophilic. Fluorine's role as a superior leaving group in NAS, compared to other halogens, is paradoxical but well-established in quinolone chemistry, driven by kinetic stabilization of the anionic transition state rather than bond dissociation energy [1] [5].

Alternative routes circumvent the challenges of direct NAS (e.g., harsh conditions, competing reactions). One prominent strategy involves the synthesis of 8-nitroflumequine analogues via modified Skraup or Gould-Jacobs reactions, followed by reduction of the nitro group to the amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂/HCl). This nitro-reduction pathway often affords superior regioselectivity and yields for the 8-amino derivative compared to direct displacement of halogens [9] [10].

Fluorination Techniques for C-6 Position Optimization

The fluorine atom at the C6 position is a defining structural feature of flumequine and a critical determinant of its biological activity and chemical reactivity. Optimizing its introduction is therefore fundamental to 8-aminoflumequine synthesis. Two main fluorination strategies prevail: late-stage nucleophilic fluorination of quinoline precursors and construction of the quinolone ring using fluorinated building blocks.

Table 2: Fluorination Strategies for C-6 Position in Flumequine Analogues

StrategyReagent/SubstrateConditionsAdvantageLimitation
Late-Stage FluorinationKF / Kryptofix 222DMSO, 180-200°CUses simple precursorHigh temp., low functional group tolerance
Deoxofluor (XtalFluor-E)CH₂Cl₂, RT - 60°CMild conditions, good yieldsCost, generates HF byproducts
AgFDMF, 100°CEffective for activated substratesSilver cost
Building Block ApproachEthyl 2,4,4,4-tetrafluoroacetoacetateGould-Jacobs cyclizationDirect incorporation, high purityLimited commercial availability
Diethyl 2-fluoromalonateCondensation with anilinesVersatileRequires multi-step synthesis

Nucleophilic deoxyfluorination agents like Deoxofluor [Bis(2-methoxyethyl)aminosulfur trifluoride] or XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) offer efficient conversion of C6-ketone or C6-hydroxy precursors in flumequine intermediates to the difluoromethylene (CF₂) or monofluoro (CF) groups under relatively mild conditions. XtalFluor-E, often used with promoters like Et₃N·3HF, is particularly noted for improved safety profile and moisture tolerance compared to older reagents like DAST (Diethylaminosulfur trifluoride) or its morpholino analogue, Morpho-DAST [6]. The mechanism involves initial formation of a fluoroimidate or fluorosulfite intermediate, followed by fluoride ion delivery and elimination.

The building block approach employs fluorinated synthons early in the synthesis. Ethyl 4,4,4-trifluoroacetoacetate or ethyl 2-fluoroacetoacetate undergoes condensation with fluorinated anilines (e.g., 2-fluoroaniline derivatives), followed by thermal cyclization (Gould-Jacobs reaction) to construct the fluorinated quinolone core directly. This method avoids handling hazardous fluorinating agents but requires access to specific fluorinated starting materials and careful control of cyclization regiochemistry [3] [6] [7].

Catalytic Asymmetric Synthesis of Chiral Intermediates

While the core quinolone of flumequine is planar, the synthesis of 8-aminoflumequine derivatives incorporating chiral side chains at N1 or C7 requires enantioselective methods. Asymmetric catalysis provides efficient access to such enantiomerically enriched intermediates essential for structure-activity relationship studies. Key methodologies include:

  • Enzymatic Desymmetrization & Kinetic Resolution: Lipases or transaminases demonstrate efficacy in resolving racemic fluoroalkyl-substituted amino acid precursors. ω-Transaminases, for instance, exhibit high enantioselectivity in the reductive amination of fluorinated β-keto esters or β-keto acids, yielding chiral β-fluoro-α-amino acid derivatives. Mutant enzymes like ARmutTA achieve excellent enantiomeric excess (ee >99%) for both (R)- and (S)-configured 3-fluoroalanine analogues, showcasing the potential for generating chiral building blocks applicable to quinolone side-chain synthesis [7].

  • Chiral Auxiliary-Mediated Alkylation: Evans oxazolidinones or Oppolzer sultams serve as effective chiral controllers for the asymmetric alkylation of glycine equivalents en route to α-fluoroalkyl-α-amino acids. For example, the alkylation of a Ni(II)-complex of glycine Schiff base with (S)-BPB ((S)-2-(N-Benzylprolyl)aminobenzophenone) under phase-transfer conditions yields alkylated products with high diastereoselectivity (>95% de). Hydrolysis liberates enantiopure α-amino acids with fluoroalkyl side chains, suitable for coupling to the quinolone core or incorporation into precursors for cyclization [7].

  • Catalytic Asymmetric Hydrogenation: Enantioselective hydrogenation of dehydroamino acid derivatives bearing fluoroalkyl substituents using chiral Rh or Ru catalysts provides direct access to fluorinated amino acid derivatives. Catalysts like Rh-(R,R)-Et-DuPhos or Ru-BINAP complexes achieve near-perfect enantioselectivity (ee >98%) in reducing (Z)-enamides derived from fluoroalkyl ketones, yielding protected β-fluoroalkyl-β-amino acids. This method is scalable and avoids the stoichiometric waste associated with auxiliary-based approaches [7].

  • Organocatalytic Asymmetric Fluorination/Functionalization: While direct asymmetric fluorination is less common for C6 in quinolones, organocatalysts like cinchona alkaloid derivatives enable enantioselective α-fluorination or α-amination of carbonyl compounds. These methodologies generate chiral fluorinated synthons applicable to constructing advanced intermediates for modified quinolones, potentially including those with chiral elements near the C8-amino group [7].

Green Chemistry Approaches to Reduce Byproduct Formation

Traditional synthesis of quinolones like flumequine often involves hazardous reagents, high temperatures, volatile organic solvents (VOCs), and generates significant waste. Implementing green chemistry principles in 8-aminoflumequine production focuses on minimizing environmental impact and improving atom economy:

  • Solvent Optimization & Elimination: Replacing high-boiling, toxic aprotic solvents like DMF or DMSO with greener alternatives (e.g., 2-MeTHF, Cyrene, water) or employing solvent-free conditions is a primary strategy. Microwave-assisted reactions in water or ethanol significantly accelerate steps like nucleophilic substitution (e.g., amination at C8) or cyclodehydration, reducing reaction times from hours to minutes and improving yields while minimizing solvent volume and energy consumption. Suzuki-Miyaura cross-coupling for introducing C7-aryl/hetaryl groups (a potential step before C8-amination) has been successfully performed in aqueous micellar conditions (e.g., TPGS-750-M) [9].

  • Catalytic Methodologies: Employing catalysis reduces stoichiometric waste. Examples include:

  • Pd-Catalyzed Amination: Modern Buchwald-Hartwig palladium catalysts (e.g., Pd₂(dba)₃/XPhos) can potentially facilitate C-N coupling at C8 using aryl/alkyl amines and aryl halides (C7-Cl/F), offering milder conditions and broader scope than classical NAS, although applicability to the highly electron-deficient flumequine core requires specific optimization.
  • Reductive Methods: Catalytic transfer hydrogenation (e.g., HCO₂NH₄/Pd/C) or polymer-supported reductants for nitro group reduction (8-NO₂ → 8-NH₂) avoids the use of large excesses of metal powders (Fe, Zn) or toxic SnCl₂, generating less inorganic sludge [9].
  • Waste Minimization in Fluorination: Using XtalFluor-E instead of DAST/Deoxofluor reduces the risk of hazardous decomposition. Continuous flow microreactor technology enhances heat and mass transfer for fluorination reactions, improving safety profile, selectivity, and yield while minimizing reagent excess and waste generation associated with batch processes. Immobilization of fluorinating agents on solid supports facilitates recycling and reduces leaching [6].

  • Byproduct Analysis and Mitigation: Key byproducts in 8-aminoflumequine synthesis stem from:

  • Over-reduction: During catalytic hydrogenation of 8-nitro precursors (e.g., formation of hydroxylamines or des-fluoro compounds). Controlled H₂ pressure, specific catalysts (e.g., PtO₂ instead of Pd/C for some substrates), or chemical reductants like Na₂S₂O₄ mitigate this.
  • Hydrolysis: Ester hydrolysis (common in precursor synthesis) under harsh conditions can degrade the quinolone core. Enzymatic hydrolysis or milder base/acid conditions are preferred.
  • Dimroth Rearrangement: Potential rearrangement of C8-amino group to C7, especially under acidic conditions. Careful pH control during synthesis and purification is crucial [1] [8].

Table 3: Major Byproducts and Mitigation Strategies in 8-Amino Flumequine Synthesis

Synthetic StepMajor Byproduct(s)Formation CauseMitigation Strategy
C8-NAS (NH₃)8-HydroxyflumequineHydrolysis of leaving groupAnhydrous conditions, controlled temp.
Des-fluoro compoundsDehalogenationAvoid strong bases, reduce temp.
8-NO₂ Reduction (H₂/Pd/C)8-HydroxylaminoflumequineOver-reductionControlled H₂ pressure, catalyst choice (PtO₂)
Des-fluoro compoundsDehalogenationNeutral pH, avoid prolonged reaction
Ester HydrolysisDecarboxylated quinoloneHarsh acidic conditionsEnzymatic hydrolysis, mild bases (LiOH)
Acidic ConditionsDimroth Rearrangement IsomerAcid-catalyzed rearrangementNeutralize promptly, avoid strong acids

Properties

CAS Number

87488-29-7

Product Name

8-Amino Flumequine

IUPAC Name

8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

InChI

InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20)

InChI Key

PTZYIOPSKIFVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.